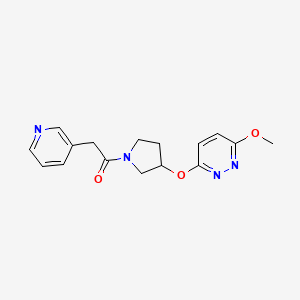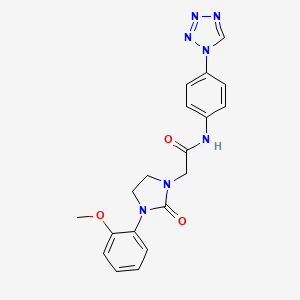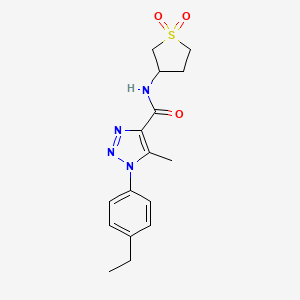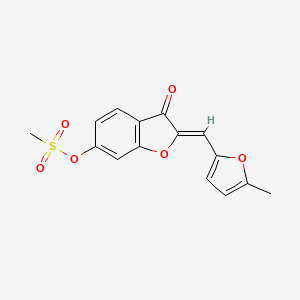
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research, including medicinal chemistry, neuroscience, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Structural Analysis
Research has demonstrated the importance of N,4-diheteroaryl 2-aminothiazoles, showcasing their synthesis and structural characterization, including variations in protonation sites and distinct hydrogen bonding patterns. These findings highlight the versatility and complexity of pyridine-based compounds in forming diverse molecular structures with specific properties (Böck et al., 2021).
Antimicrobial and Antiviral Activity
Studies on pyridine derivatives have shown variable and modest antimicrobial activity against several bacterial and fungal strains, indicating the potential for pharmaceutical applications. The synthesis of these compounds involves complex reactions, providing a foundation for further exploration of their biological activities (Patel et al., 2011).
Material Science and Catalysis
Investigations into (imino)pyridine palladium(II) complexes reveal their application as catalysts in ethylene dimerization, showcasing how the structural attributes of pyridine derivatives can influence catalytic performance. This research underscores the role of these compounds in advancing catalytic processes, with potential implications for industrial applications (Nyamato et al., 2015).
Antiviral Research
Compounds related to pyridine derivatives have been explored for their antiviral activities, particularly against the influenza A virus subtype H1N1. This highlights the potential of such compounds in the development of new antiviral drugs, contributing valuable insights into the fight against viral diseases (Wang et al., 2014).
Eigenschaften
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-14-4-5-15(19-18-14)23-13-6-8-20(11-13)16(21)9-12-3-2-7-17-10-12/h2-5,7,10,13H,6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAQNNQHGODLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B2799196.png)


![4-((4-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2799202.png)


![3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2799207.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2799210.png)
![1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine](/img/structure/B2799211.png)
![4-[(N-Cyano-4-fluoroanilino)methyl]benzamide](/img/structure/B2799213.png)

![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)
![N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2799219.png)